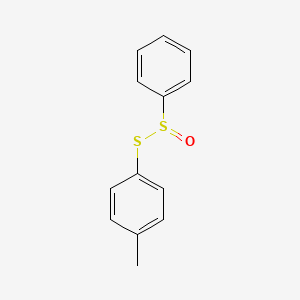

S-p-Tolyl benzenesulfinothioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S-p-Tolyl benzenesulfinothioate: is an organosulfur compound with the molecular formula C14H14O2S2 It is a derivative of benzenesulfinothioic acid, where the sulfinothioate group is bonded to a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-p-Tolyl benzenesulfinothioate typically involves the reaction of p-tolyl thiol with benzenesulfinyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: S-p-Tolyl benzenesulfinothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonates.

Reduction: It can be reduced to form thiols.

Substitution: The sulfinothioate group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can react with the sulfinothioate group under mild conditions.

Major Products:

Oxidation: Sulfonates

Reduction: Thiols

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: It is also used in the synthesis of various sulfur-containing compounds .

Biology: In biological research, this compound is used to study the effects of sulfinothioate groups on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine: Its unique chemical properties make it a valuable tool in drug design and discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and other industrial applications .

Mechanism of Action

The mechanism of action of S-p-Tolyl benzenesulfinothioate involves its interaction with various molecular targets and pathways. The sulfinothioate group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activity, protein function, and other cellular processes .

Comparison with Similar Compounds

- S-Phenyl benzenesulfinothioate

- S-Methyl benzenesulfinothioate

- S-Ethyl benzenesulfinothioate

Comparison: S-p-Tolyl benzenesulfinothioate is unique due to the presence of the p-tolyl group, which imparts distinct chemical properties compared to other similar compounds. The p-tolyl group can influence the reactivity, solubility, and stability of the compound, making it suitable for specific applications in research and industry .

Biological Activity

S-p-Tolyl benzenesulfinothioate is a compound that belongs to the class of sulfinothioates, which are characterized by the presence of a sulfinyl group (–S=O) and a thioate group (–S). This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and toxicology.

Anticancer Properties

Recent studies have indicated that compounds related to benzenesulfinothioates exhibit significant anticancer properties. For instance, derivatives containing sulfonamide groups have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that certain sulfonamide derivatives displayed IC50 values ranging from 0.89 to 9.63 µg/mL against human cancer cells, indicating their potential as anticancer agents .

The biological activity of this compound may involve several mechanisms:

- Apoptosis Induction : Some studies suggest that these compounds can trigger apoptosis through both extrinsic and intrinsic pathways, activating caspases involved in programmed cell death .

- Enzyme Inhibition : Sulfonamide derivatives have been reported to act as inhibitors of carbonic anhydrase, which could be beneficial in treating conditions like pulmonary hypertension .

Cardiovascular Effects

Research indicates that certain sulfonamide derivatives can influence cardiovascular functions. For example, one study evaluated the effects of a specific benzenesulfonamide on coronary resistance and perfusion pressure using isolated rat heart models. The results showed significant changes in perfusion pressure, suggesting a potential therapeutic role in managing cardiovascular diseases .

Comparative Biological Activity

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Apoptosis induction, enzyme inhibition |

| Benzene sulfonamide derivative | 0.89 - 9.63 | Anticancer activity |

| 4-(2-aminoethyl)-benzenesulfonamide | TBD | Calcium channel inhibition |

Note: TBD = To Be Determined based on specific studies.

Case Studies and Research Findings

- Anticancer Activity : A study on various sulfonamide derivatives found that those with a p-tolyl group exhibited enhanced anticancer activity compared to other structural variants .

- Cardiovascular Impact : Another research effort focused on the effects of benzenesulfonamides on perfusion pressure and coronary resistance, revealing significant findings that warrant further exploration into their therapeutic potential .

- Enzyme Interaction : Investigations into the docking interactions of sulfonamide derivatives with calcium channels indicated potential for these compounds to serve as effective inhibitors, which could lead to novel treatments for heart-related conditions .

Properties

CAS No. |

26974-27-6 |

|---|---|

Molecular Formula |

C13H12OS2 |

Molecular Weight |

248.4 g/mol |

IUPAC Name |

1-(benzenesulfinylsulfanyl)-4-methylbenzene |

InChI |

InChI=1S/C13H12OS2/c1-11-7-9-12(10-8-11)15-16(14)13-5-3-2-4-6-13/h2-10H,1H3 |

InChI Key |

NOARKDOWDHVKRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)SS(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.